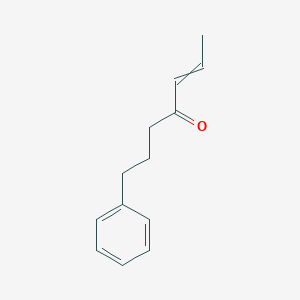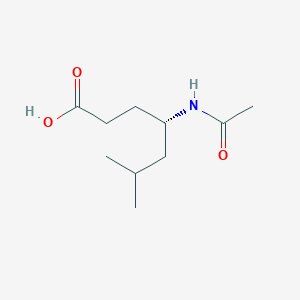![molecular formula C14H17N3O3 B14468566 6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one CAS No. 65854-70-8](/img/structure/B14468566.png)
6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
科学的研究の応用
作用機序
The mechanism of action of 6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and the biological system in which it is studied . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis .
類似化合物との比較
Similar Compounds
Pyridazinone Derivatives: Other pyridazinone derivatives, such as 4,5-dihydro-3(2H)-pyridazinones, share similar structural features and pharmacological activities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine Mannich bases, exhibit similar chemical reactivity and biological activities.
Uniqueness
6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both the pyridazinone and morpholine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
特性
CAS番号 |
65854-70-8 |
|---|---|
分子式 |
C14H17N3O3 |
分子量 |
275.30 g/mol |
IUPAC名 |
3-(3-hydroxy-4-morpholin-4-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H17N3O3/c18-13-9-10(11-2-4-14(19)16-15-11)1-3-12(13)17-5-7-20-8-6-17/h1,3,9,18H,2,4-8H2,(H,16,19) |
InChIキー |
XNEWOEPMKIKENL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



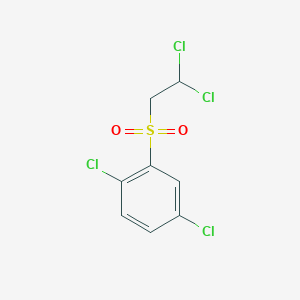
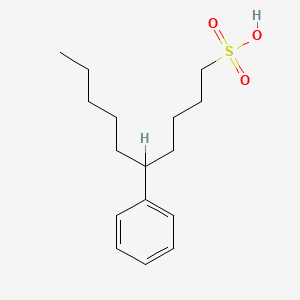
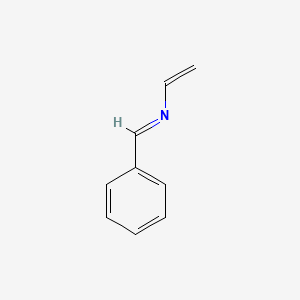
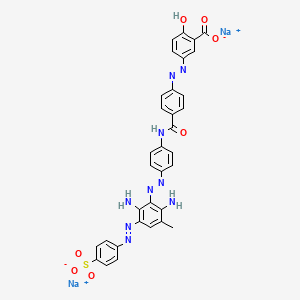
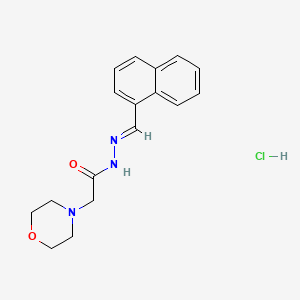

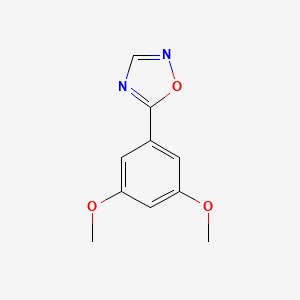
![1-[(3-Chlorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14468529.png)
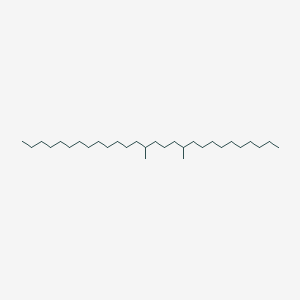
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
